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  • Product: 1-(Pyridin-3-ylmethyl)piperazine hydrochloride
  • CAS: 510725-49-2

Core Science & Biosynthesis

Foundational

The Pyridinylmethylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyridinylmethylpiperazine Core The pyridinylmethylpiperazine scaffold has emerged as a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridinylmethylpiperazine Core

The pyridinylmethylpiperazine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities. This privileged structural motif, characterized by the fusion of a pyridine ring to a piperazine moiety via a methyl linker, has been successfully incorporated into a multitude of clinically relevant drugs and investigational agents. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive framework for the design of novel therapeutics targeting a diverse array of biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with pyridinylmethylpiperazine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential.

Diverse Biological Activities of Pyridinylmethylpiperazine Compounds

The inherent structural features of the pyridinylmethylpiperazine core allow for extensive chemical modifications, leading to a wide range of pharmacological effects. This has established it as a biologically significant scaffold with applications in numerous therapeutic areas, including oncology, neuroscience, and infectious diseases[1].

Anticancer Activity

A significant number of pyridinylmethylpiperazine derivatives have demonstrated potent anticancer properties against various cancer cell lines[2]. These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: The anticancer activity of many pyridinylmethylpiperazine compounds is attributed to their ability to induce cell cycle arrest and apoptosis. For instance, certain derivatives have been shown to upregulate the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest[3]. This is often accompanied by the induction of the extrinsic apoptosis pathway, characterized by the increased activity of caspases 8 and 7, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP)[3].

Below is a diagram illustrating a common signaling pathway targeted by anticancer pyridinylmethylpiperazine compounds.

Figure 1: Anticancer Signaling Pathway Compound Pyridinylmethylpiperazine Compound p53 p53 Activation Compound->p53 Caspase8 Caspase-8 Activation Compound->Caspase8 p21 p21 Expression p53->p21 CDK CDK Inhibition p21->CDK CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: General signaling pathway for anticancer pyridinylmethylpiperazine compounds.

Quantitative Data on Anticancer Activity:

Compound TypeCell LineIC50/GI50 (µM)Reference
Imidazo[1,2-a]pyridine-basedHCC1937 (Breast Cancer)IP-5: 45, IP-6: 47.7[3]
Vindoline-piperazine conjugatesMDA-MB-468 (Breast Cancer)1.00[4]
Vindoline-piperazine conjugatesHOP-92 (Lung Cancer)1.35[4]
Triapine analog with piperazinyl fragmentHs683 (Glioma)>10[5]
Triphenylamine-linked pyridine analoguesA-549 (Lung Cancer)4b: 0.00803, 4e: 0.0095[6]
Triphenylamine-linked pyridine analoguesMDA-MB-231 (Breast Cancer)4b: 0.0103, 4e: 0.0147[6]
Antipsychotic Activity

The pyridinylmethylpiperazine scaffold is a key component of several atypical antipsychotic drugs[2]. These compounds typically exhibit antagonist or partial agonist activity at dopamine D2 receptors, a hallmark of antipsychotic efficacy[1][7].

Mechanism of Action: The therapeutic effects of these antipsychotics are primarily mediated by their interaction with dopamine D2 receptors in the mesolimbic pathway of the brain[8][9]. By blocking these receptors, they reduce the excessive dopaminergic activity associated with the positive symptoms of psychosis[1][7]. The downstream signaling of D2 receptor antagonism involves the modulation of the Akt/GSK3 pathway[1]. G protein-independent signaling through β-arrestin 2 is a key mechanism, where β-arrestin 2 is involved in dopamine signaling through protein kinase B (Akt) and glycogen synthase kinase 3 (GSK3)[1].

A diagram of the dopamine D2 receptor downstream signaling pathway is presented below.

Figure 2: Dopamine D2 Receptor Signaling Compound Pyridinylmethylpiperazine (D2 Antagonist) D2R Dopamine D2 Receptor Compound->D2R GProtein G Protein Signaling (Inhibited) D2R->GProtein blocks Arrestin β-Arrestin 2 Recruitment D2R->Arrestin Akt Akt Modulation Arrestin->Akt GSK3 GSK3 Modulation Akt->GSK3 Therapeutic Antipsychotic Effects GSK3->Therapeutic

Caption: Downstream signaling of D2 receptor antagonism by pyridinylmethylpiperazine compounds.

Neuroprotective Activity in Alzheimer's Disease

Recent studies have highlighted the potential of pyridinylmethylpiperazine derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease[10][11]. Their neuroprotective effects are often linked to the modulation of specific ion channels and signaling pathways that are dysregulated in the disease.

Mechanism of Action: A key mechanism of neuroprotection for some piperazine derivatives is the potentiation of Transient Receptor Potential Canonical 6 (TRPC6) channels[11]. Activation of TRPC6 leads to an influx of Ca2+, which in turn activates CaMKII[12]. This activation has two significant downstream effects: the phosphorylation of CREB, which promotes neuroprotection, and the inhibition of NMDA receptor-mediated excitotoxicity[12]. Furthermore, TRPC6 activation has been shown to reduce the levels of both amyloid-β (Aβ) and phosphorylated tau, two pathological hallmarks of Alzheimer's disease[13][14]. This is achieved by inhibiting the processing of amyloid precursor protein (APP) by β- and γ-secretases[12].

The TRPC6 signaling pathway in the context of Alzheimer's disease is depicted below.

Figure 3: TRPC6 Signaling in Alzheimer's Disease Compound Pyridinylmethylpiperazine (TRPC6 Agonist) TRPC6 TRPC6 Channel Activation Compound->TRPC6 Ca Ca²⁺ Influx TRPC6->Ca APP APP Processing Inhibition (β/γ-secretase) TRPC6->APP inhibits CaMKII CaMKII Activation Ca->CaMKII CREB CREB Phosphorylation CaMKII->CREB NMDAR NMDA Receptor Inhibition CaMKII->NMDAR inhibits Neuroprotection Neuroprotection CREB->Neuroprotection AbetaTau Reduced Aβ and p-Tau APP->AbetaTau

Caption: Neuroprotective signaling of pyridinylmethylpiperazine compounds via TRPC6.

Other Notable Biological Activities

Beyond the major areas discussed above, pyridinylmethylpiperazine derivatives have shown promise in several other therapeutic applications:

  • Platelet-Activating Factor (PAF) Antagonism: Certain 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines have been identified as potent PAF antagonists, with IC50 values in the nanomolar range for inhibiting PAF-induced platelet aggregation[15]. For example, compound UR-12460 has a PAG IC50 of 0.040 µM, and compound UR-12519 has a PAG IC50 of 0.041 µM[15].

  • Antimicrobial and Antifungal Activity: The versatile piperazine scaffold has been derivatized to yield compounds with significant activity against a range of bacteria and fungi[9].

  • Anti-inflammatory Effects: Some piperazine derivatives have demonstrated anti-inflammatory properties, with certain compounds showing activity comparable to that of indomethacin[16].

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of pyridinylmethylpiperazine compounds relies on a variety of in vitro and in vivo assays. The following are detailed protocols for some of the key experiments.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[6].

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours[10].

  • Compound Treatment: Treat the cells with various concentrations of the pyridinylmethylpiperazine compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours)[11].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL[11].

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible[10].

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals[6][11].

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader[6][10].

Dopamine D2 Receptor Binding Assay (Radioligand Assay)

This assay is used to determine the binding affinity of compounds to the dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the dopamine D2 receptor. This involves homogenization of the cells followed by centrifugation to pellet the membranes[17].

  • Assay Setup: In a 96-well plate, add the cell membrane preparation (3-20 µg protein), the competing test compound (pyridinylmethylpiperazine derivative) at various concentrations, and a radiolabeled ligand (e.g., [3H]spiperone) in a final volume of 250 µL[17][18].

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation[17].

  • Filtration: Stop the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate the bound and free radioligand[17].

  • Washing: Wash the filters multiple times with ice-cold wash buffer[17].

  • Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter[17].

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation[18].

In Vivo Apomorphine-Induced Climbing Test in Mice

This is a behavioral model used to screen for antipsychotic activity. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be antagonized by dopamine receptor blockers[19][20].

Protocol:

  • Animal Acclimatization: House male mice in the testing room for at least one hour before the experiment. Place them in cylindrical wire mesh cages for a 10-minute habituation period[15][17].

  • Drug Administration: Administer the pyridinylmethylpiperazine compound or vehicle intraperitoneally 20-50 minutes before the apomorphine challenge[17].

  • Apomorphine Challenge: Inject apomorphine (1.5-2.5 mg/kg, s.c.)[17].

  • Behavioral Scoring: Starting 10 minutes after the apomorphine injection, observe the mice for a period of 15-20 minutes. At 5-minute intervals, score the climbing behavior based on the number of paws on the cage wall (e.g., 0 for no paws, 1 for one paw, 2 for two paws, 3 for three paws, and 4 for four paws).

  • Data Analysis: Sum the scores for each mouse to obtain a total climbing score. Compare the scores of the compound-treated groups to the vehicle-treated group to determine the inhibitory effect of the compound.

Structure-Activity Relationships (SAR)

The biological activity of pyridinylmethylpiperazine compounds is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings[3][21]. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Substituents on the Pyridine Ring: The introduction of small lipophilic groups on the pyridine ring can significantly influence activity. For example, the addition of a methyl group at position 2 of the pyridine ring in PAF antagonists led to a greater than 10-fold improvement in oral activity[15].

  • Substituents on the Piperazine Nitrogen: The nature of the substituent on the N4 position of the piperazine ring is a key determinant of activity. For instance, in a series of anti-inflammatory compounds, an ortho-substituted methoxy group on the phenylpiperazine ring resulted in the most potent activity[16][18]. In anticancer vindoline-piperazine conjugates, a [4-(trifluoromethyl)benzyl]piperazine moiety at position 17 of vindoline was found to be highly effective[4].

  • Linker Moiety: The linker connecting the pyridinylmethylpiperazine core to other pharmacophores can also impact activity. The flexibility and length of the linker can influence how the molecule interacts with its target.

Future Perspectives and Conclusion

The pyridinylmethylpiperazine scaffold continues to be a highly fruitful area of research in drug discovery. Its proven success in yielding clinically effective drugs, coupled with its synthetic tractability, ensures its continued importance. Future research will likely focus on the development of more selective and potent analogs with improved pharmacokinetic and safety profiles. The exploration of novel therapeutic applications for this versatile scaffold, driven by a deeper understanding of its interactions with biological targets and associated signaling pathways, holds immense promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest to harness the full therapeutic potential of pyridinylmethylpiperazine compounds.

References

  • Beaulieu, J. M., Gainetdinov, R. R., & Caron, M. G. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. [Link]

  • Al-Warhi, T., Sabt, A., Sarheed, O., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]

  • Marvanova, M., & Avonts, D. (2015). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. [Link]

  • Merlos, M., Giral, M., Balsa, D., et al. (1995). Synthesis and Structure-Activity Relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF Antagonists. PubMed. [Link]

  • Popugaeva, E., Pchitskaya, E., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. [Link]

  • Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. (2024). ResearchGate. [Link]

  • Tao, T., Liu, Y., Zhang, Y., et al. (2020). Probing the therapeutic potential of TRPC6 for Alzheimer's disease in live neurons from patient-specific iPSCs. National Institutes of Health. [Link]

  • Popugaeva, E., Pchitskaya, E., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Seeman, P. (2012). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. PubMed Central. [Link]

  • Van der Westhuizen, F. H., Visagie, M. H., & Joubert, A. M. (2019). Piperazinyl fragment improves anticancer activity of Triapine. PLOS One. [Link]

  • Moore, N. A. (1992). Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity. PubMed. [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2025). ResearchGate. [Link]

  • Role of Dopamine D2 Receptors for Antipsychotic Activity. (2025). ResearchGate. [Link]

  • Kim, H. S., Kim, K. S., & Lee, C. H. (2012). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience. [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (n.d.). PubMed Central. [Link]

  • Stahl, S. M. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube. [Link]

  • Contribution of TRPC Channels in Neuronal Excitotoxicity Associated With Neurodegenerative Disease and Ischemic Stroke. (2021). Frontiers in Neuroscience. [Link]

  • Kumar, A., Kumar, R., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

  • Costall, B., & Naylor, R. J. (1978). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. PubMed. [Link]

  • Antipsychotics work by d2 receptor antagonism but d2 receptors are inhibitory autoreceptors? (2020). Reddit. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Szałaj, N., Kuder, K. J., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Schematic representation of illustration of the neuroprotective role of... (n.d.). ResearchGate. [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Jetir.Org. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyridin-3-ylmethyl)piperazine Hydrochloride Interactions

Foreword: The Rationale of Predictive Modeling in Drug Discovery In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and fraught with hi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale of Predictive Modeling in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and fraught with high attrition rates. The imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in silico, methodologies into the core of early-stage research and development. These predictive models allow us to simulate, analyze, and forecast the behavior of molecules at an atomic level, providing a rational framework for hypothesis-driven drug design. Predicting the ability of a small molecule to bind to a protein target is a foundational step in computer-assisted drug design[1].

This guide focuses on 1-(Pyridin-3-ylmethyl)piperazine, a molecule featuring two key pharmacophoric moieties: the pyridine ring and the piperazine core. These structures are prevalent in a multitude of approved drugs, particularly those targeting the central nervous system (CNS) and acting as receptor modulators or enzyme inhibitors[2][3][4]. The piperazine ring, in particular, is often utilized as a hydrophilic and basic group to optimize the pharmacokinetic properties of a molecule or as a scaffold to correctly orient other functional groups for target interaction[2]. Understanding the potential interactions of this specific compound requires a multi-faceted computational approach.

Here, we eschew a rigid, templated methodology. Instead, we present a dynamic, logic-driven workflow that a computational chemist or drug designer would employ in the field. We will progress from initial characterization and target identification to sophisticated simulations of its dynamic behavior within a biological environment. The ultimate goal is to build a self-validating computational case for the molecule's potential biological activity, grounded in established protocols and authoritative science.

Part 1: Foundational Analysis and Target Selection

Before any simulation can commence, a thorough understanding of the ligand and its potential biological context is paramount.

Characterization of 1-(Pyridin-3-ylmethyl)piperazine Hydrochloride

The subject of our study is a small molecule characterized by a piperazine ring linked to a pyridine ring via a methylene bridge. The hydrochloride salt form suggests good aqueous solubility.

PropertyValueSource
IUPAC Name 1-(pyridin-3-ylmethyl)piperazineChem-Impex[4]
CAS Number 39244-80-9ChemicalBook[5]
Molecular Formula C10H15N3Chem-Impex[4]
Molecular Weight 177.25 g/mol Chem-Impex[4]
Predicted pKa 9.04 ± 0.10ChemicalBook[5]
Appearance Colorless to light yellow liquidChem-Impex[4]

The presence of the basic piperazine nitrogen (predicted pKa ~9.04) and the pyridine nitrogen makes this molecule a likely candidate for interactions involving hydrogen bonding and salt bridges within a protein binding pocket.

Hypothesis-Driven Target Identification

The pyridylpiperazine scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives have been investigated for a wide range of biological activities, including:

  • Urease Inhibition: To combat infections by pathogens like Helicobacter pylori[6].

  • Neuropharmacology: Many CNS-active drugs, including serotonin (5-HT) and dopamine receptor modulators, contain this core structure[2][3]. For instance, Vilazodone, a serotonin reuptake inhibitor and 5-HT1A receptor agonist, features a piperazine moiety[2].

For the purpose of this guide, we will proceed with the hypothesis that 1-(Pyridin-3-ylmethyl)piperazine is a potential ligand for a serotonin receptor, a common target class for such scaffolds. Specifically, we will select the Human Serotonin 5-HT2A Receptor as our protein target, a G-protein coupled receptor (GPCR) implicated in a variety of neurological processes and a target for numerous antipsychotic and antidepressant medications.

Part 2: The Core In Silico Experimental Workflow

Our investigation will follow a multi-step computational cascade designed to increase in complexity and predictive power at each stage. This workflow ensures that each subsequent, more computationally expensive step is justified by the results of the previous one.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_md Phase 3: Dynamic Stability Assessment cluster_pharm Phase 4: Pharmacophore Generation P01 Ligand Structure Acquisition (PubChem) P03 Structure Preparation (Protonation, Energy Minimization) P01->P03 P02 Protein Structure Acquisition (RCSB PDB / AlphaFold) P02->P03 P04 Molecular Docking (AutoDock Vina) P03->P04 Prepared Structures P05 Pose Analysis & Selection P04->P05 P06 Molecular Dynamics Simulation (GROMACS) P05->P06 Best Pose P07 Trajectory Analysis (RMSD, RMSF, Interaction Analysis) P06->P07 P08 Pharmacophore Modeling P07->P08 Stable Interactions P09 Virtual Screening Hypothesis P08->P09 Docking_Workflow D01 Prepare Receptor (PDBQT format) D04 Run AutoDock Vina D01->D04 D02 Prepare Ligand (PDBQT format) D02->D04 D03 Define Binding Site (Grid Box) D03->D04 D05 Analyze Results (Binding Energy, Poses) D04->D05 D06 Select Best Pose D05->D06

Caption: The workflow for performing molecular docking with AutoDock Vina.

Step-by-Step Methodology (using AutoDock Vina):

  • File Preparation:

    • Convert the prepared protein (receptor) and ligand files from PDB format to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.[7][8]

  • Binding Site Definition (Grid Box Setup):

    • Define the search space for the docking calculation. Since our PDB structure (6A93) was co-crystallized with a ligand, the most logical choice is to define the grid box to encompass the known binding pocket.[8]

    • Set the center and dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to allow the ligand to rotate and translate freely within the site.[7]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration as input.[7]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

    • Expert Insight: The exhaustiveness parameter controls the computational effort. A higher value (e.g., 16 or 32) increases the probability of finding the true energy minimum at the cost of longer computation time.

  • Results Analysis:

    • Vina will output a set of binding poses (typically 9-10) ranked by their predicted binding affinity in kcal/mol. Lower energy values indicate stronger predicted binding.[7]

    • Visualize the top-ranked poses within the protein binding site using PyMOL or UCSF Chimera.

    • Select the best pose for further analysis. The "best" pose is not always the one with the lowest energy. It should also be chemically sensible, forming plausible hydrogen bonds, hydrophobic interactions, and salt bridges with key residues in the binding pocket.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5Asp155, Ser159, Phe339
2-8.2Asp155, Trp151, Phe340
3-7.9Ser159, Val115, Phe339
Protocol: Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot of the interaction. However, biological systems are dynamic. MD simulation allows us to observe the time-evolution of the protein-ligand complex, providing insights into its stability, the flexibility of different regions, and the specific atomic interactions that persist over time.

MD_Workflow M01 System Setup (Complex, Force Field) M02 Solvation (Add Water Box) M01->M02 M03 Ionization (Neutralize System) M02->M03 M04 Energy Minimization M03->M04 M05 Equilibration (NVT) M04->M05 M06 Equilibration (NPT) M05->M06 M07 Production MD Run M06->M07 M08 Trajectory Analysis M07->M08

Caption: The standard workflow for setting up and running an MD simulation with GROMACS.

Step-by-Step Methodology (using GROMACS):

  • System Preparation:

    • Merge the coordinate files of the protein (from the prepared PDB) and the selected ligand pose (from docking) into a single complex PDB file.[9]

    • Use the gmx pdb2gmx tool to generate a GROMACS topology for the protein, selecting a force field like CHARMM36-jul2021 and a water model like TIP3P.[10][11]

    • Generate a topology and parameter file for the ligand. This is a critical step. A server like CGenFF can be used to generate CHARMM-compatible parameters for novel small molecules.[11]

    • Combine the protein and ligand topologies by including the ligand parameter file in the main system topology file.[9][11]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with the chosen water model using gmx editconf and gmx solvate.

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system using gmx genion.[11] This is essential for accurate electrostatic calculations.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove steric clashes between the solute, solvent, and ions. This allows the system to relax into a local energy minimum.[12]

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein-ligand complex while the solute's heavy atoms are restrained. The goal is to bring the system to the correct temperature.

    • NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature. This equilibrates the pressure and density of the system.

    • Trustworthiness: These two equilibration steps are non-negotiable for a stable and meaningful production simulation. Bypassing them leads to unreliable and often nonsensical results.

  • Production MD Run:

    • Run the main simulation for a duration sufficient to observe the phenomena of interest. For basic stability analysis, 100-200 ns is a common timeframe.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and the protein.

Protocol: Pharmacophore Modeling

Causality: A pharmacophore is an abstract representation of the key molecular features essential for biological activity.[13][14][15] By analyzing the stable interactions from the MD simulation, we can construct a 3D pharmacophore model. This model can then be used as a query to rapidly screen large chemical databases for other, structurally diverse molecules that might also bind to the target.[16]

Step-by-Step Methodology:

  • Feature Identification:

    • Based on the persistent interactions observed in the MD trajectory analysis, identify the key chemical features of 1-(Pyridin-3-ylmethyl)piperazine responsible for binding. These may include:

      • Aromatic Ring (from the pyridine).

      • Positive Ionizable (from the protonated piperazine).

      • Hydrogen Bond Acceptor (from the pyridine nitrogen).

      • Hydrogen Bond Donor (from the protonated piperazine nitrogen).

      • Hydrophobic Centroid.

  • Model Generation:

    • Use software like LigandScout, PHASE, or Pharmit to generate a 3D arrangement of these features based on the ligand's conformation in the binding site.[17][18] The model will include not only the feature types but also their spatial relationships (distances and angles).

  • Model Validation and Use:

    • The generated pharmacophore model represents a hypothesis of the key binding interactions. Its primary application is in virtual screening to identify new potential hits from large compound libraries.[14][16]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the interactions of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride with a putative biological target, the 5-HT2A receptor. We have progressed from foundational ligand analysis to dynamic simulation, culminating in a pharmacophore model suitable for further drug discovery efforts.

The strength of this approach lies in its layered, self-validating structure. The static predictions of molecular docking are challenged and refined by the dynamic context of MD simulations. The insights from these detailed simulations are then abstracted into a pharmacophore model, a powerful tool for expanding the chemical space of potential binders. Each step builds upon the last, providing an increasingly detailed and reliable picture of the molecule's potential biological role. This structured, yet flexible, application of computational science is indispensable in the modern pursuit of novel therapeutics.

References

  • Pharmacophore modeling in drug design. PubMed. Available from: [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH. Available from: [Link]

  • Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. Available from: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]

  • Molecular Docking Tutorial. University of Naples Federico II. Available from: [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available from: [Link]

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  • AlphaFold Server. Google DeepMind. Available from: [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. Available from: [Link]

  • The impact of pharmacophore modeling in drug design. ResearchGate. Available from: [Link]

  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate. Available from: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available from: [Link]

  • fiu-docking-tutorial.pdf. Florida International University. Available from: [Link]

  • Pharmacophore modeling: advances and pitfalls. PMC - PubMed Central. Available from: [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. Available from: [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. Available from: [Link]

  • 1-[(3-Chlorophenyl)-pyridin-2-ylmethyl]piperazine. PubChem. Available from: [Link]

  • 1-(3-Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. IndiaMART. Available from: [Link]

  • piperazine dihydrochloride, 142-64-3. The Good Scents Company. Available from: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-(Pyridin-3-ylmethyl)piperazine Hydrochloride as a Versatile Chemical Intermediate

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and drug development, the pyridinylpiperazine motif stands out as a "privileged scaffold"—a molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridinylpiperazine motif stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds. 1-(Pyridin-3-ylmethyl)piperazine, available as its hydrochloride salt for improved stability and handling, is a particularly valuable chemical intermediate. Its structure combines the nucleophilic character of a secondary piperazine amine with the hydrogen bonding capabilities and electronic properties of a pyridine ring. This unique combination makes it an essential building block in the synthesis of a wide range of therapeutic agents, particularly in the realms of neuropharmacology and oncology.[1]

This guide provides an in-depth exploration of the practical application of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride as a chemical intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern its reactivity. By understanding the "why" behind the "how," scientists can better troubleshoot and adapt these methods to their specific synthetic challenges.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. 1-(Pyridin-3-ylmethyl)piperazine is typically handled as its dihydrochloride salt to improve its stability and ease of handling as a solid. The free base is a colorless to light yellow liquid.[2]

PropertyValueSource(s)
Chemical Name 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride[3]
CAS Number 1158392-64-3 (dihydrochloride)[3]
Molecular Formula C₁₀H₁₅N₃ · 2HCl[3]
Molecular Weight 250.17 g/mol (dihydrochloride)N/A
Appearance SolidN/A
Storage Conditions Store at 2-8°C, sealed in a dry environmentN/A

Core Synthetic Applications: The Nucleophilic Power of the Piperazine Moiety

The synthetic utility of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride is primarily centered on the nucleophilicity of the secondary amine in the piperazine ring. This allows for the facile formation of new carbon-nitrogen and nitrogen-heteroatom bonds, enabling the construction of more complex molecules. The three most common and powerful transformations involving this intermediate are N-alkylation, N-arylation, and amide coupling.

Diagram of Key Synthetic Transformations

G main 1-(Pyridin-3-ylmethyl)piperazine Hydrochloride sub1 N-Alkylated Product main->sub1  N-Alkylation (e.g., R-X, K₂CO₃) sub2 N-Arylated Product main->sub2   N-Arylation (e.g., Ar-Br, Pd catalyst) sub3 Amide Product main->sub3  Amide Coupling (e.g., R-COCl, Et₃N)

Caption: Key synthetic routes using the title compound.

Experimental Protocols: A Practical Guide

The following protocols are detailed, self-validating systems for the most common applications of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride. It is crucial to note that as a hydrochloride salt, the starting material requires the addition of a base to liberate the free amine for reaction.

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes a standard nucleophilic substitution reaction, a robust method for forming a new carbon-nitrogen bond.

Reaction Principle: The deprotonated secondary amine of the piperazine acts as a nucleophile, displacing a halide from an alkyl halide (e.g., benzyl bromide). An inorganic base like potassium carbonate is used to neutralize the hydrochloride salt and the hydrohalic acid byproduct formed during the reaction.

Experimental Workflow Diagram:

G start Combine 1-(Pyridin-3-ylmethyl)piperazine HCl, K₂CO₃, and solvent (DMF) reagent Add alkyl halide (e.g., benzyl bromide) dropwise at room temperature start->reagent reaction Heat reaction to 60-80°C and monitor by TLC/LC-MS reagent->reaction workup Cool, filter solids, and dilute filtrate with water and EtOAc reaction->workup extraction Separate layers, wash organic phase with brine workup->extraction purification Dry over Na₂SO₄, concentrate, and purify by column chromatography extraction->purification end Characterize final product purification->end G pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2 Ar-Pd(II)(X)L₂ le Ligand Exchange (Piperazine, Base) pd2->le pd_amido Ar-Pd(II)(Piperazinyl)L₂ re Reductive Elimination pd_amido->re re->pd0 Catalyst Regeneration product N-Arylpiperazine Product re->product

Sources

Application

The Emergence of Pyridylpiperazine Scaffolds in Urease Inhibition: A Guide to Development and Evaluation

Introduction: The Critical Role of Urease Inhibition Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a pivotal enzyme in various biological and environmental processes.[1][2] It catalyzes the hydrolysis of urea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Urease Inhibition

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a pivotal enzyme in various biological and environmental processes.[1][2] It catalyzes the hydrolysis of urea into ammonia and carbamate, leading to a significant increase in local pH.[2][3] While this function is integral to the nitrogen cycle, its activity is also a key virulence factor for several pathogens. In medicine, urease produced by bacteria like Helicobacter pylori allows them to survive the acidic environment of the stomach, leading to gastritis, peptic ulcers, and potentially gastric cancer.[4][5][6] Similarly, urease-producing bacteria such as Proteus mirabilis are associated with urinary tract infections and the formation of infection-induced urinary stones.[7]

Beyond its medical implications, urease activity in agriculture contributes to significant nitrogen loss from urea-based fertilizers through ammonia volatilization, reducing fertilizer efficacy and causing environmental concerns.[4][5] Consequently, the development of potent and safe urease inhibitors is a critical area of research for both therapeutic and agricultural applications.[4][5][8] This guide focuses on the promising class of pyridylpiperazine derivatives, using 1-(Pyridin-3-ylmethyl)piperazine hydrochloride as a foundational scaffold for discussion, in the strategic development of novel urease inhibitors.

The Pyridylpiperazine Scaffold: A Privileged Structure in Urease Inhibition

Heterocyclic compounds containing nitrogen, such as pyridine and piperazine, are recognized as key pharmacophores in drug design due to their diverse pharmacological activities.[4][5][8] The combination of these two moieties into a pyridylpiperazine core has proven to be a particularly fruitful strategy for targeting the urease active site.[4][5] The rationale behind this approach lies in the ability of these structures to engage in multiple types of interactions within the enzyme's active site, including hydrogen bonding and coordination with the nickel ions.[9]

Recent studies have demonstrated that derivatives of pyridylpiperazine exhibit significant urease inhibitory activity, often surpassing that of standard inhibitors like thiourea.[4][6][10] This document provides a comprehensive overview of the experimental workflow, from synthesis and in vitro screening to kinetic analysis and in silico modeling, for researchers engaged in the development of pyridylpiperazine-based urease inhibitors.

Part 1: Synthesis and Characterization of Pyridylpiperazine Derivatives

The synthesis of novel pyridylpiperazine derivatives is the initial step in the drug discovery pipeline. A common synthetic strategy involves the modification of the piperazine ring of a pyridylpiperazine precursor. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized by reacting the precursor with various electrophiles to introduce diverse functionalities.[4][5][11]

Illustrative Synthetic Workflow

The following diagram outlines a general multi-step synthesis approach for creating a library of pyridylpiperazine analogs for screening.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Derivatization cluster_2 Step 3: Purification & Characterization A Pyridyl Precursor C 1-(Pyridin-3-ylmethyl)piperazine (Core Scaffold) A->C Reaction B Piperazine B->C Reaction D Core Scaffold F Library of Pyridylpiperazine Derivatives D->F Coupling/Condensation Reactions E Diverse Electrophiles (e.g., Aryl Halides, Acyl Chlorides) E->F G Crude Derivatives H Purification (e.g., Column Chromatography) G->H I Pure Compounds H->I J Structural Elucidation (NMR, MS, etc.) I->J

Caption: General workflow for the synthesis of a pyridylpiperazine derivative library.

Part 2: In Vitro Evaluation of Urease Inhibitory Activity

The cornerstone of evaluating potential urease inhibitors is the in vitro enzyme activity assay. The most widely used method is a colorimetric assay based on the quantification of ammonia produced from urea hydrolysis.[2]

Protocol 1: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor.[2] This protocol details the steps to determine the IC50 of test compounds against urease.

Principle: The Berthelot (or indophenol) method is a sensitive colorimetric assay where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a stable blue-green indophenol dye.[2] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity.[2]

Materials and Equipment:

  • 96-well microplate reader

  • 37°C incubator

  • Multichannel pipettes

  • Sterile 96-well microplates

  • Urease enzyme (e.g., from Jack Bean)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds and a standard inhibitor (e.g., Thiourea or Acetohydroxamic acid)

  • Phenol reagent

  • Alkaline hypochlorite solution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of urease enzyme in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO). Create serial dilutions to obtain a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a small volume (e.g., 25 µL) of urease solution to each well, followed by a small volume (e.g., 5 µL) of the test compound at various concentrations.

    • Control Wells (100% activity): Add urease solution and the solvent used for the test compounds.

    • Blank Wells: Add phosphate buffer instead of urease solution.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the urea solution (e.g., 55 µL) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Color Development:

    • Stop the reaction and initiate color development by adding the phenol reagent (e.g., 45 µL) followed by the alkaline hypochlorite solution (e.g., 70 µL) to each well.

    • Incubate at 37°C for 10 minutes to allow for color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula:[2] % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Data Presentation: Comparative Inhibitory Potency

Summarizing the IC50 values in a table allows for a clear comparison of the inhibitory potential of newly synthesized compounds against a standard inhibitor.

CompoundDescriptionIC50 (µM) ± SD
Thiourea (Standard) Standard urease inhibitor.23.2 ± 11.0[4][6]
Acetohydroxamic Acid (Standard) Another standard urease inhibitor.~42[3]
Compound 5b A 1-(3-nitropyridin-2-yl)piperazine derivative.2.0 ± 0.73[4][6]
Compound 7e Another 1-(3-nitropyridin-2-yl)piperazine derivative.2.24 ± 1.63[4][6]
Compound 5j A pyridylpiperazine-based carbodithioate derivative.5.16 ± 2.68[11]
Compound 9L A benzimidazole-piperazine hybrid.0.15[8]

Note: The IC50 values are taken from different studies and are presented for illustrative purposes. Direct comparison should be made within the same study under identical experimental conditions.

Part 3: Understanding the Mechanism of Inhibition

Determining the IC50 value is the first step; understanding how the inhibitor interacts with the enzyme is crucial for rational drug design. Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[12][13]

Protocol 2: Enzyme Kinetic Analysis

Principle: By measuring the initial reaction rates at various substrate (urea) and inhibitor concentrations, Lineweaver-Burk plots (or other linear transformations of the Michaelis-Menten equation) can be generated. The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the inhibition mechanism.[14]

Procedure:

  • Set up a series of reactions as described in Protocol 1.

  • For each inhibitor concentration (including a zero-inhibitor control), vary the concentration of the substrate (urea) over a suitable range.

  • Measure the initial reaction velocity (rate of ammonia production) for each combination of inhibitor and substrate concentration.

  • Plot 1/velocity versus 1/[substrate] (Lineweaver-Burk plot).

  • Analyze the resulting plots to determine the mode of inhibition.

G cluster_0 Determine Inhibition Type A Experimental Setup (Varying [Substrate] and [Inhibitor]) B Measure Initial Reaction Rates (V₀) A->B C Data Transformation (e.g., 1/V₀ vs 1/[S]) B->C D Generate Lineweaver-Burk Plots C->D E Analyze Plot Intercepts and Slopes D->E F Competitive E->F G Non-competitive E->G H Uncompetitive E->H I Mixed E->I

Caption: Workflow for determining the mechanism of urease inhibition.

Part 4: In Silico Analysis and Structure-Activity Relationship (SAR)

Molecular docking studies are powerful computational tools used to predict the binding modes of inhibitors within the enzyme's active site.[8][10][13][15][16] This provides valuable insights into the interactions driving inhibitory activity and helps in establishing a structure-activity relationship (SAR).

Key Insights from Docking Studies of Pyridylpiperazine Derivatives:
  • Interaction with Nickel Ions: The nitrogen atoms of the pyridine and piperazine rings, as well as other functional groups, can coordinate with the two nickel ions in the urease active site.[9]

  • Hydrogen Bonding: The inhibitors form hydrogen bonds with key amino acid residues in the active site, such as cysteine, histidine, and aspartic acid, which are crucial for catalysis.[7][11]

  • Hydrophobic Interactions: Aromatic rings and alkyl chains on the derivatives can engage in hydrophobic and π-alkyl interactions with nonpolar residues, further stabilizing the enzyme-inhibitor complex.[11][13]

Structure-Activity Relationship (SAR) Insights:

By synthesizing and testing a series of related compounds, researchers can deduce how different chemical modifications affect inhibitory potency.

  • Influence of Substituents: The nature and position of substituents on the pyridyl or other aromatic rings can significantly impact activity. For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its binding affinity.[4][5][7]

  • Effect of Halogens: In some series, the substitution of a chlorine atom with a bromine atom led to a decrease in activity, potentially due to differences in electronegativity and size.[4][5]

  • Positional Isomerism: The position of substituents (ortho, meta, para) on an aromatic ring can drastically alter the IC50 value, highlighting the importance of the inhibitor's three-dimensional conformation within the active site.[11]

G cluster_0 In Silico Analysis cluster_1 In Vitro Data cluster_2 SAR Development A Molecular Docking of Pyridylpiperazine Derivatives C Predicted Binding Modes and Energies A->C B Urease Crystal Structure (e.g., PDB: 3LA4) B->A E Structure-Activity Relationship (SAR) C->E D IC50 Values from Enzyme Assays D->E F Rational Design of Next-Generation Inhibitors E->F

Caption: Integration of in silico and in vitro data for SAR-driven inhibitor design.

Conclusion and Future Directions

The pyridylpiperazine scaffold represents a highly promising starting point for the development of novel urease inhibitors. The synthetic accessibility of this core allows for extensive chemical modification, enabling the fine-tuning of inhibitory potency and pharmacokinetic properties. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to systematically synthesize, evaluate, and optimize these compounds. Future research should focus on improving the selectivity and in vivo efficacy of these inhibitors, as well as assessing their safety profiles to translate these promising findings into tangible therapeutic and agricultural solutions.[11] Some compounds have already shown good biocompatibility in preliminary tests, such as hemolysis assays, suggesting a promising safety profile.[4][5][6]

References

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • Anouar, E. H., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. RSC Advances. [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Kaeowphong, P., et al. (2022). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences. [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

  • Khan, K. M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2016). Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. Electrophoresis. [Link]

  • Ahmad, B., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports. [Link]

  • Khan, A., et al. (2020). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Molecules. [Link]

  • Taha, M., et al. (2020). Synthesis, in vitro anti-urease, In-silico molecular docking study and ADMET predictions of piperidine and piperazine Morita-Baylis-Hillman Adducts (MBHAs). ResearchGate. [Link]

  • Taha, M., et al. (2023). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. Molecules. [Link]

  • Taha, M., et al. (2018). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Atta-ur-Rahman, et al. (2009). Chemistry and Mechanism of Urease Inhibition. ResearchGate. [Link]

  • Tan, H., et al. (2014). Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin. BioMed Research International. [Link]

  • Ahmad, B., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for synthesizing piperazine derivatives

Welcome to the technical support hub for the synthesis of piperazine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of piperazine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reactions effectively. Piperazine scaffolds are central to modern drug discovery, yet their synthesis can present unique challenges, from controlling selectivity to achieving high yields.[1] This guide is structured to address the most common issues encountered in the lab, providing field-proven insights and actionable solutions.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. The following workflow outlines a logical path from identifying a problem to finding a robust solution.

TroubleshootingWorkflow start Unsatisfactory Reaction Outcome low_yield Problem: Low Yield or No Reaction start->low_yield poor_selectivity Problem: Poor Selectivity (e.g., Di-substitution) start->poor_selectivity impure_product Problem: Impure Product or Difficult Purification start->impure_product check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous Conditions) low_yield->check_reagents Cause: Degradation/Contamination optimize_conditions Optimize Reaction Parameters (Temp, Time, Concentration) low_yield->optimize_conditions Cause: Suboptimal Kinetics catalyst_issue Investigate Catalyst/Ligand/Base System (For Cross-Coupling) low_yield->catalyst_issue Cause: Inactive Catalyst System reducing_agent_issue Evaluate Reducing Agent (For Reductive Amination) low_yield->reducing_agent_issue Cause: Inappropriate Reductant use_excess Strategy 1: Use Large Excess of Piperazine (≥5 eq.) poor_selectivity->use_excess Solution: Statistical Control use_salt Strategy 2: Use Monoprotonated Piperazine Salt poor_selectivity->use_salt Solution: Deactivate N' use_pg Strategy 3: Employ N-Protecting Group (e.g., N-Boc) poor_selectivity->use_pg Solution: Orthogonal Protection adjust_workup Modify Aqueous Workup (Adjust pH) impure_product->adjust_workup Issue: Product is Water-Soluble Salt alt_chromatography Use Alternative Chromatography (Alumina, Amine-Treated Silica) impure_product->alt_chromatography Issue: Product Streaks on Silica crystallization Attempt Recrystallization impure_product->crystallization Issue: Oily Product/Minor Impurities

Caption: General troubleshooting workflow for piperazine synthesis.

Troubleshooting Guide: Common Scenarios

This section addresses specific, frequently encountered problems in a question-and-answer format.

Scenario 1: Low Yield in N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

Question: My Buchwald-Hartwig reaction between an aryl halide and piperazine is giving very low yield. What are the most likely causes and how can I fix it?

Answer: Low yields in Buchwald-Hartwig aminations of piperazine are common and typically trace back to the catalyst system (palladium precursor and ligand), the base, or the reaction conditions. The interplay between these components is critical for success.

Causality & Explanation: The Buchwald-Hartwig cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, binding of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. A failure in any step will stall the reaction.

  • Inactive Catalyst: The choice of ligand is paramount. It must stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination. For electron-rich or sterically hindered aryl chlorides, standard ligands may fail. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[2]

  • Incorrect Base: The base deprotonates the piperazine-catalyst complex, making the nitrogen more nucleophilic for the final bond-forming step. A base that is too weak will result in a slow reaction. A base that is too strong or has a coordinating cation (like K+) can interfere with the catalyst. Sodium tert-butoxide (NaOtBu) is a common and effective choice, but others like LHMDS or K₃PO₄ can be better for specific substrates.

  • Solvent Effects: The solvent must solubilize the reactants and stabilize the catalytic intermediates. Aprotic polar solvents like toluene, dioxane, or THF are standard. The choice can significantly impact reaction rates.

Troubleshooting Steps:

  • Re-evaluate your Ligand and Catalyst: For challenging substrates (aryl chlorides, sterically hindered partners), switch to a more advanced, electron-rich, and bulky ligand. See the table below for suggestions.

  • Screen Different Bases: If NaOtBu is failing, consider trying K₃PO₄ (a non-coordinating, strong base) or LHMDS (for very hindered systems).

  • Check for Atmospheric Contamination: These reactions are highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) from start to finish.

  • Increase Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If you are running at a lower temperature, cautiously increase it.

ParameterStandard ConditionsRecommended Optimization for Difficult SubstratesRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Pd(dba)₂, PdCl₂(Amphos)₂Pre-catalysts can offer better stability and easier initiation.
Ligand BINAP, P(t-Bu)₃XPhos, RuPhos, SPhos, BrettPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[2]
Base NaOtBu, Cs₂CO₃LHMDS, K₃PO₄Match base strength to substrate acidity and avoid catalyst inhibition.
Solvent Toluene, Dioxanet-BuOH, CPMESolvent polarity and coordinating ability can dramatically affect catalyst performance.
Scenario 2: Uncontrollable Di-substitution

Question: I'm trying to make a mono-substituted piperazine, but I keep getting a significant amount of the 1,4-di-substituted product. How can I improve mono-selectivity?

Answer: This is the most classic challenge in piperazine chemistry. Because both nitrogen atoms are nucleophilic, competitive reaction at the second nitrogen is rapid, especially after the first substitution slightly increases its basicity. There are three primary strategies to overcome this.[3]

Strategy 1: Statistical Control (Using Excess Piperazine)

  • Principle: By using a large excess of piperazine (e.g., 5-10 equivalents), the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

  • Best For: Simple, inexpensive electrophiles where the excess piperazine can be easily removed during workup (e.g., by acid extraction).

  • Drawback: Poor atom economy and can be problematic for large-scale synthesis.[3][4] The separation of product from the large excess of starting material can also be challenging.

Strategy 2: Electronic Deactivation (Using a Monoprotonated Salt)

  • Principle: Reacting one equivalent of piperazine with one equivalent of an acid (e.g., HCl or acetic acid) forms the monoprotonated salt.[5] The positive charge on the ammonium group strongly deactivates the second nitrogen through an inductive effect, making it much less nucleophilic.

  • Best For: Reactions that can be run in polar solvents like methanol or acetic acid.[5]

  • Protocol Insight: The reaction is often performed by preparing the piperazine mono-hydrochloride or mono-acetate in situ.[3][5]

Strategy 3: Orthogonal Protection (The Most Robust Method)

  • Principle: This multi-step approach is the most reliable way to guarantee mono-substitution.[3] One nitrogen is "capped" with a protecting group, the other nitrogen is functionalized, and then the protecting group is removed.[6] The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal.[3]

  • Best For: High-value syntheses where yield and purity are paramount, and the extra steps are justified.

  • Workflow:

    • Protection: React piperazine with Di-tert-butyl dicarbonate (Boc₂O) to get 1-Boc-piperazine.

    • Functionalization: Perform your N-alkylation or N-arylation on the free secondary amine.

    • Deprotection: Remove the Boc group using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[6]

Monosubstitution_Strategy start Goal: Synthesize Mono-substituted Piperazine decision Evaluate Cost, Scale, and Purity Requirements start->decision excess Use Large Excess of Piperazine decision->excess Low cost electrophile, lab scale salt Use Piperazine Monoprotonated Salt decision->salt Compatible conditions protect Use N-Boc Protecting Group decision->protect High value product, scale-up, max purity excess_pros Pros: One step, simple Cons: Poor atom economy, hard separation excess->excess_pros salt_pros Pros: One pot, good for some substrates Cons: Limited solvent/base choice salt->salt_pros protect_pros Pros: Highest selectivity, very reliable Cons: Multi-step, higher cost protect->protect_pros

Caption: Decision tree for choosing a mono-substitution strategy.

Scenario 3: Product is Water-Soluble or Difficult to Purify

Question: After my reaction workup, my product seems to be stuck in the aqueous layer. When I try to purify it on a silica gel column, it either doesn't move or streaks badly. What's happening?

Answer: This is a classic issue stemming from the basic nature of the piperazine nitrogen atoms. Your product is likely protonated and exists as a salt, leading to high water solubility and poor chromatographic behavior on standard silica gel.

Causality & Explanation:

  • Aqueous Workup: If your workup involves an acidic wash or if the reaction generates acid (e.g., HCl from an alkyl chloride), your piperazine derivative will be protonated to form a hydrochloride salt. These salts are often highly soluble in water and insoluble in common organic extraction solvents like ethyl acetate or DCM.[6]

  • Silica Gel Chromatography: Silica gel is acidic (pKa ~4-5). The basic nitrogen atoms on your piperazine derivative interact strongly with the acidic silanol groups on the silica surface. This can lead to irreversible binding (product stays at the origin) or significant tailing/streaking as the product slowly protonates and deprotonates down the column, resulting in poor separation.

Troubleshooting Steps:

  • Adjust Workup pH: Before extracting your product, carefully basify the aqueous layer with a solution like 1M NaOH or saturated NaHCO₃ to a pH > 10. This deprotonates the piperazinium salt, converting it back to the free base, which will be much more soluble in organic solvents.[6] Confirm the pH with litmus paper.

  • Use a Different Extraction Solvent: For more polar piperazine derivatives, a standard solvent like ethyl acetate may not be sufficient even after basification. Try using a more polar solvent system like 10% isopropanol in chloroform or a higher DCM volume.

  • Modify Your Chromatography:

    • Basic Alumina: Switch from silica gel to basic alumina as your stationary phase.

    • Treated Silica: Pre-treat your silica gel by slurrying it in your eluent containing 1-2% triethylamine (Et₃N) or ammonia (e.g., 1% of 7N NH₃ in methanol). This deactivates the acidic sites, allowing for much cleaner elution.

  • Avoid Chromatography: Consider purification by crystallization. Piperazine derivatives, especially as their hydrochloride salts, can often be crystallized from solvents like isopropanol, ethanol, or acetonitrile.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for a reductive amination to form a piperazine derivative? A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent.[7] It is mild enough not to reduce the starting aldehyde or ketone, is selective for the iminium ion intermediate, and does not require strict pH control, unlike sodium cyanoborohydride (NaBH₃CN).

Q2: My reaction with an alkyl iodide seems to have worked, but my mass spec shows a mass that is too high and the product is very water-soluble. What could be the side product? A2: You have likely formed a quaternary ammonium salt.[6] This happens when the newly formed tertiary amine (your mono-alkylated product) reacts again with the alkyl iodide. This side reaction is more common with highly reactive electrophiles like methyl iodide or benzyl bromide. To avoid this, use a less reactive electrophile if possible, add the alkylating agent slowly, or use a large excess of piperazine.

Q3: Can I perform a direct C-H functionalization on the piperazine ring itself? A3: Yes, this is an advanced and increasingly popular area of research. Methods using photoredox catalysis have been developed to directly arylate or vinylate the α-C-H bonds of N-aryl or N-Boc piperazines.[1] These methods avoid pre-functionalization but often require specific photocatalysts like iridium complexes and careful optimization.[1]

Q4: When should I use a flow reactor for my piperazine synthesis? A4: Flow chemistry can be advantageous for reactions that are highly exothermic, use hazardous reagents, or suffer from scalability issues in batch, such as some photoredox reactions where light penetration is a problem.[1] It can offer better temperature control, improved safety, and potentially higher throughput for certain applications.[5]

Key Experimental Protocols
Protocol 1: Robust Mono-N-Alkylation using a Boc-Protecting Group

Step A: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (4.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours. Slow addition is crucial to minimize di-Boc formation.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water to remove excess piperazine and its salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine, which is often a white solid pure enough for the next step.

Step B: N-Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq.) in a suitable solvent like acetonitrile or DMF.

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[6]

  • Add the alkyl halide (1.0-1.2 eq.).

  • Heat the mixture (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the residue by silica gel chromatography to obtain the 1-Boc-4-alkyl-piperazine.

Step C: Boc Deprotection

  • Dissolve the purified 1-Boc-4-alkyl-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or use a 4M HCl solution in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in water and basify with 1M NaOH to pH > 10.

  • Extract with DCM or another suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the pure mono-alkylated piperazine.

Protocol 2: One-Pot Reductive Amination
  • To a stirred solution of the aldehyde or ketone (1.0 eq.) and the desired piperazine derivative (e.g., 1-aryl-piperazine, 1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF, add a small amount of acetic acid (0.1 eq.) to catalyze iminium ion formation.[7]

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise, controlling any effervescence.[7]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 4-24 hours).

  • Once complete, quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.

  • Stir for 30 minutes, then transfer to a separatory funnel.

  • Extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by chromatography or crystallization.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Pyridin-3-ylmethyl)piperazine Hydrochloride

Welcome to the technical support center for 1-(Pyridin-3-ylmethyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyridin-3-ylmethyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications. This guide provides in-depth, field-tested solutions to common purification challenges.

FAQ 1: What are the most common impurities I should expect when synthesizing 1-(Pyridin-3-ylmethyl)piperazine hydrochloride?

Answer:

Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurity profile is almost entirely dependent on the synthetic route used. The two most common methods for preparing this compound are Reductive Amination and Nucleophilic Substitution.[1]

A. Impurities from Reductive Amination Route (Piperazine + Pyridine-3-carbaldehyde)

This route involves the reaction of piperazine with pyridine-3-carbaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3]

  • Unreacted Starting Materials: Residual piperazine and pyridine-3-carbaldehyde.

  • Over-alkylation Byproduct: The most common process-related impurity is 1,4-bis(pyridin-3-ylmethyl)piperazine . This occurs when the product, which still has a reactive secondary amine, reacts with a second molecule of the aldehyde. Using a significant excess of piperazine during the reaction can minimize the formation of this byproduct.[1]

  • Reducing Agent Byproducts: Inorganic borate salts resulting from the quench and workup of reagents like NaBH(OAc)₃.

B. Impurities from Nucleophilic Substitution Route (Piperazine + 3-(Chloromethyl)pyridine)

This route involves the direct alkylation of piperazine with a pyridyl halide.

  • Unreacted Starting Materials: Residual piperazine and 3-(chloromethyl)pyridine.

  • Over-alkylation Byproduct: Similar to the reductive amination route, 1,4-bis(pyridin-3-ylmethyl)piperazine is a significant potential impurity. Again, using an excess of piperazine is the primary control strategy.[1]

C. General Impurities (Route-Independent)

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane (DCM), Methanol (MeOH), Isopropanol (IPA), Tetrahydrofuran (THF)) can be trapped in the solid product.[4]

  • Related Piperazines: If the starting piperazine is not pure, related impurities such as N-alkyl piperazines may be carried through the synthesis.[5]

Troubleshooting Guide: Purification Protocols

This section provides a logical workflow for purifying your crude product. The initial step for any purification should be a robust analytical assessment (e.g., HPLC, LC-MS) to identify the number and relative abundance of impurities.

Purification Workflow Overview

Purification_Workflow Crude Crude Product (Post-Synthesis) Analysis1 Purity Analysis (HPLC/LC-MS) Crude->Analysis1 Recryst Recrystallization Analysis1->Recryst Impurities < 5% & different polarity AcidBase Acid-Base Extraction Analysis1->AcidBase Impurities > 5% or similar polarity Analysis2 Purity Check (>98%?) Recryst->Analysis2 Analysis2->AcidBase No Final Pure Product (>98%) Analysis2->Final Yes Analysis3 Purity Check (>98%?) AcidBase->Analysis3 Analysis3->Final Yes Fail Consider Chromatography Analysis3->Fail No Troubleshooting_Tree Start Crude Purity < 98% Impurity_ID What is the main impurity? Start->Impurity_ID SM Unreacted Starting Material (Piperazine) Impurity_ID->SM Polar Overalkyl Over-alkylation Byproduct Impurity_ID->Overalkyl Less Polar Solvent Residual Solvent Impurity_ID->Solvent Volatile Recryst Attempt Recrystallization (Protocol 1) SM->Recryst AcidBase Perform Acid-Base Extraction (Protocol 2) Overalkyl->AcidBase Vacuum Dry under High Vacuum at 40-50°C Solvent->Vacuum

Caption: Decision tree for selecting a purification method based on impurity type.

FAQ 4: How can I confirm the purity and identity of my final product?

Answer:

Final purity assessment requires a combination of chromatographic and spectroscopic techniques to ensure both chemical purity and structural integrity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical compounds. An HPLC-UV or HPLC-DAD method can quantify the main peak's area percent relative to any impurities. [6][7]For a final product, a purity of ≥98% is typically desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. The spectra should match the expected structure, and the absence of significant impurity peaks provides strong evidence of purity. [8]Integration of the proton signals should correspond to the number of protons in the molecule.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the compound. For your product (freebase C₁₀H₁₅N₃, MW 177.25), you should look for the [M+H]⁺ ion at m/z 178.13. [7][9]* Elemental Analysis (CHN): This technique determines the mass percentages of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for the hydrochloride salt's molecular formula to confirm its elemental composition and the correct salt form.

By using these orthogonal analytical techniques, you can be highly confident in the purity and identity of your 1-(Pyridin-3-ylmethyl)piperazine hydrochloride.

References
  • Source: Google Patents (US2919275A)
  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: 1-[(pyridin-3-yl)methyl]piperazine (C10H15N3) Source: PubChem URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) URL: [Link]

  • Title: Preparation of 1-(3-pyridyl)-piperazine (LH2) Source: ResearchGate URL: [Link]

  • Source: Google Patents (US3023211A)
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Source: Google Patents (US6603003B2)
  • Title: How to extract/isolate piperazine from water without distillation? Source: ResearchGate URL: [Link]

  • Title: 1-Pyridin-3-ylmethyl-piperazine Source: Chem-Impex URL: [Link]

  • Source: Google Patents (MX2011006590A)
  • Title: 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

  • Title: Reductive amination of piperazine : r/OrganicChemistry Source: Reddit URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: A Review on Analytical Methods for Piperazine Determination Source: ResearchGate URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Determination of piperazine derivatives in “Legal Highs” Source: ResearchGate URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride (PMP-HCl)

Abstract: This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity profile of the novel investigational compound, 1-(Pyridin-3-ylmethyl)piperazine hydrochloride (PMP-HCl). The pip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity profile of the novel investigational compound, 1-(Pyridin-3-ylmethyl)piperazine hydrochloride (PMP-HCl). The piperazine moiety is a common scaffold in centrally active agents, known to interact with monoamine pathways.[1] Consequently, a thorough assessment of off-target interactions is not merely a regulatory requirement but a fundamental step in characterizing the compound's mechanism of action and predicting its safety profile.[2][3] This document outlines the strategic rationale for target selection, provides detailed experimental protocols for robust in vitro assessment, and presents a model for comparative data analysis against a known reference compound.

Introduction: The Imperative of Selectivity Profiling

1-(Pyridin-3-ylmethyl)piperazine hydrochloride (PMP-HCl) is a synthetic compound featuring a piperazine ring linked to a pyridine group.[4] The piperazine scaffold is a well-established pharmacophore found in numerous drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1][5] These therapeutic effects are often mediated through interactions with dopaminergic, serotonergic, and adrenergic receptors. However, this structural feature also confers a risk of binding to multiple, unintended biological targets, a phenomenon known as polypharmacology or off-target effects.[6][7]

Unidentified off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.[3][8] Therefore, early, systematic cross-reactivity screening is essential to:

  • Elucidate the full pharmacological profile: Understand the complete set of molecular interactions that contribute to both efficacy and toxicity.

  • Predict potential side effects: Identify interactions with targets known to cause adverse events (e.g., hERG channel for cardiotoxicity).[9]

  • Optimize lead compounds: Guide medicinal chemistry efforts to improve selectivity and reduce undesirable activities.[8]

  • Fulfill regulatory expectations: Provide a comprehensive safety pharmacology package for investigational new drug (IND) submissions, as outlined by agencies like the FDA and EMA.[10][11][12]

This guide uses a hypothetical primary target for PMP-HCl, the Dopamine D2 receptor (D2R) , a common target for piperazine-containing antipsychotics, to illustrate a logical and scientifically rigorous cross-reactivity profiling strategy.

Strategic Rationale for Off-Target Panel Selection

Screening a compound against every known protein is impractical and cost-prohibitive.[6][7] A knowledge-based approach is required, selecting targets based on structural similarity, functional association, and known safety liabilities.

Our recommended screening panel is divided into three tiers:

  • Tier 1: Primary Target Homologues: Includes receptors with high sequence or structural similarity to the intended target.

    • Rationale: High probability of cross-reactivity due to conserved binding pocket architecture.

    • Examples for D2R: Dopamine receptors D1, D3, D4, D5.

  • Tier 2: Functionally-Related Targets: Includes receptors that are part of the same or related signaling pathways, a common feature for CNS-active piperazine derivatives.[1]

    • Rationale: Ligands often show affinity for multiple monoamine receptors.

    • Examples: Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), Adrenergic receptors (α1A, α2A, β1, β2), Histamine H1 receptor.

  • Tier 3: Critical Safety & Promiscuous Targets: A standard panel of targets implicated in common and serious adverse drug reactions, as recommended by safety pharmacology guidelines.[11][12]

    • Rationale: Proactively identify liabilities that could halt development.

    • Examples: hERG potassium channel (cardiac arrhythmia risk), Muscarinic M1 receptor (anticholinergic effects), L-type calcium channel (CaV1.2), Sodium channel (NaV1.5).

The overall logic of this tiered approach is visualized in the workflow below.

G cluster_0 Tier 1: Homologues cluster_1 Tier 2: Functional Relatives cluster_2 Tier 3: Safety Panel T1_Targets Dopamine Receptors (D1, D3, D4, D5) T2_Targets Serotonin Receptors (5-HT1A, 5-HT2A, etc.) Adrenergic Receptors (α1, α2, β) Histamine H1 T3_Targets hERG Channel Muscarinic M1 CaV1.2 / NaV1.5 PMP_HCl PMP-HCl (Putative D2R Ligand) PMP_HCl->T1_Targets Structural Similarity PMP_HCl->T2_Targets Pharmacophore Overlap PMP_HCl->T3_Targets Safety Assessment

Caption: Rationale for Off-Target Panel Selection.

Experimental Design: A Two-Stage Approach

A robust cross-reactivity assessment employs a tiered experimental approach: initial broad screening with binding assays followed by functional confirmation for significant "hits."

Stage 1: Primary Screening via Radioligand Binding Assays

Radioligand binding assays are a high-throughput and cost-effective method to quantify the affinity of a test compound for a target receptor.[13][14] The principle is competitive displacement: PMP-HCl is incubated at various concentrations with a receptor preparation (e.g., cell membranes) and a constant concentration of a radiolabeled ligand known to bind the target with high affinity. The ability of PMP-HCl to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.

Stage 2: Functional Confirmation via Cellular Assays

A compound that binds to a receptor may act as an agonist (activator), antagonist (blocker), or inverse agonist. Binding affinity does not predict functional effect. Therefore, any significant interactions identified in Stage 1 (typically defined as Ki < 1 µM) must be further investigated in a functional assay.[15]

For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors, a common method is to measure the downstream second messenger, cyclic adenosine monophosphate (cAMP).[16][17]

  • For Gαs-coupled receptors (e.g., D1, H2), an agonist will increase cAMP.

  • For Gαi-coupled receptors (e.g., D2, α2), an agonist will decrease cAMP.

By measuring changes in cAMP levels, we can determine if PMP-HCl is an agonist or an antagonist at each off-target receptor.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Functional Confirmation start PMP-HCl binding_assay Radioligand Binding Assay (Full Target Panel) start->binding_assay data_analysis1 Calculate Ki Values binding_assay->data_analysis1 decision Potent Hit? (e.g., Ki < 1 µM) data_analysis1->decision functional_assay Functional Assay (e.g., cAMP Measurement) decision->functional_assay Yes no_hit Low Affinity (> 1 µM) decision->no_hit No data_analysis2 Determine EC50/IC50 (Agonist/Antagonist Mode) functional_assay->data_analysis2 end Selectivity Profile data_analysis2->end no_hit->end

Caption: Two-Stage Experimental Workflow for Cross-Reactivity Profiling.

Comparative Data Analysis

The goal is to quantify the selectivity of PMP-HCl. Data should be organized into clear tables, comparing the affinity and functional activity of PMP-HCl against the primary target and the off-target panel. For context, it is crucial to include a well-characterized reference compound, such as Haloperidol , a classic D2 receptor antagonist with a known cross-reactivity profile.

Table 1: Comparative Receptor Binding Profile (Ki, nM)

TargetPMP-HCl (Ki, nM)Haloperidol (Ki, nM)PMP-HCl Selectivity Index (Ki Off-Target / Ki D2R)
Dopamine D2 5.2 1.5 1.0
Dopamine D315.60.83.0
Dopamine D1850250163
Serotonin 5-HT2A45258.7
Adrenergic α1A981018.8
Histamine H11,20060231
Muscarinic M1>10,0001,500>1,923
hERG Channel2,500800481
Data for hERG channel is typically reported as an IC50 from a functional assay.

Interpretation: From this hypothetical data, PMP-HCl shows high affinity for its primary target, D2R. It exhibits a 3-fold selectivity over the D3 receptor and ~9-fold selectivity over the 5-HT2A receptor. Its selectivity against other key off-targets like adrenergic α1A is nearly 20-fold. Importantly, its activity at the hERG channel is significantly weaker (>480-fold) than at its primary target, suggesting a lower risk of cardiotoxicity compared to compounds with less separation.

Table 2: Functional Activity at Key Off-Targets (IC50, nM)

TargetAssay TypePMP-HCl (IC50, nM)Functional Mode
Dopamine D2cAMP Inhibition8.1Antagonist
Dopamine D3cAMP Inhibition22.5Antagonist
Serotonin 5-HT2AIP-One Accumulation65.2Antagonist

Interpretation: The functional data confirm that PMP-HCl acts as an antagonist at the D2, D3, and 5-HT2A receptors, consistent with its binding profile. The potency (IC50) values are in line with the binding affinity (Ki) values, providing a coherent pharmacological picture.

Detailed Experimental Protocols

Reproducibility and scientific integrity hinge on meticulous methodology. The following are example protocols for the key assays described.

Protocol 1: Radioligand Competition Binding Assay (Example: D2 Receptor)
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [³H]-Spiperone (a D2 antagonist) at a final concentration of 0.2 nM (~Kd).

    • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

    • Test Compound: Prepare a 10 mM stock of PMP-HCl in DMSO. Create a serial dilution series in assay buffer (e.g., from 10 µM to 0.1 nM).

    • Non-Specific Binding (NSB) Control: 10 µM unlabeled Haloperidol.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 25 µL of test compound dilution (or Haloperidol for NSB, or buffer for total binding).

      • 25 µL of [³H]-Spiperone.

      • 50 µL of D2 receptor membranes (e.g., 10 µg protein per well).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreen) using a vacuum manifold.[13] This traps the membranes with bound radioligand.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[18]

    • Allow filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of PMP-HCl.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay (Example: D2 Receptor Antagonism)

This protocol measures the ability of PMP-HCl to block the cAMP response induced by a known D2R agonist (e.g., Quinpirole).

  • Cell Preparation:

    • Culture CHO or HEK293 cells stably expressing the human D2 receptor in appropriate media.

    • Seed cells into a 384-well plate at a density of ~10,000 cells per well and incubate overnight.[16]

  • Assay Procedure:

    • Remove culture media and add 20 µL of stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor) containing the serial dilution of PMP-HCl.

    • Incubate for 15 minutes at room temperature. This is the antagonist pre-incubation.

    • Add 10 µL of stimulation buffer containing a fixed concentration of the agonist Quinpirole (at its EC80 concentration, e.g., 100 nM).

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved FRET) or AlphaScreen assay.[15][19] These are "mix-and-read" assays based on competitive immunoassays.[17]

    • Follow the manufacturer's protocol for adding the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw assay signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of PMP-HCl.

    • Fit the data to a log(inhibitor) vs. response model to determine the IC50 value, which represents the concentration of PMP-HCl that inhibits 50% of the agonist-induced response.

Conclusion

The comprehensive cross-reactivity profiling outlined in this guide is a critical component of preclinical drug development. By employing a rational, multi-stage approach combining high-throughput binding assays with confirmatory functional studies, researchers can build a detailed selectivity profile for investigational compounds like 1-(Pyridin-3-ylmethyl)piperazine hydrochloride. The hypothetical data presented for PMP-HCl illustrates a favorable profile, with high potency at the intended D2R target and significant selectivity against a panel of key off-targets. This type of robust, comparative data package is indispensable for making informed decisions about a compound's therapeutic potential and for navigating the path toward clinical evaluation.

References

  • Böhm, H. J., & Schneider, G. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available at: [Link]

  • European Medicines Agency. (2000). ICH Topic S7A: Safety Pharmacology Studies for Human Pharmaceuticals. EMA. Available at: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.com. Available at: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • Loun, B., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Available at: [Link]

  • Patsnap. (2023). What are preclinical safety pharmacology requirements?. Patsnap Synapse. Available at: [Link]

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Comparative

A Researcher's Guide to Benchmarking 1-(Pyridin-3-ylmethyl)piperazine Hydrochloride Against Standard Neuromodulatory Compounds

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking 1-(Pyridin-3-ylmethyl)piperazine hydrochloride, a versatile scaffold in medicinal chemistry with potential applications in modulating neurotransmitter systems.[1] By employing established in vitro pharmacological assays, we will outline a systematic approach to compare its performance against well-characterized standard compounds targeting key G-protein coupled receptors (GPCRs) implicated in neurological function: the serotonin and dopamine systems.

The structural motif of a piperazine ring connected to a pyridine moiety suggests a potential interaction with biogenic amine receptors.[1][2] Many approved drugs and research ligands targeting serotonergic and dopaminergic receptors incorporate the piperazine scaffold.[3][4] Therefore, a primary characterization of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride should focus on its affinity and functional activity at representative subtypes of these receptor families. This guide will detail the necessary experimental protocols, from receptor binding assays to functional characterization, providing a robust methodology for comparative analysis.

Strategic Selection of Standard Compounds for Comparative Analysis

A critical first step in benchmarking is the selection of appropriate reference compounds. These standards should have well-defined pharmacology at the receptor subtypes of interest, allowing for a clear comparison of potency and efficacy. Based on the structural alerts of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride, we will focus on key serotonin (5-HT) and dopamine (D) receptor subtypes.

Table 1: Selected Standard Compounds for Benchmarking

Receptor SubtypeStandard CompoundClassRationale for Selection
Serotonin 5-HT1A 8-OH-DPATAgonistA highly selective and potent 5-HT1A receptor agonist, widely used as a reference compound.[5]
WAY-100635AntagonistA silent antagonist with high affinity and selectivity for the 5-HT1A receptor.[5]
Serotonin 5-HT2A (+)-DOIAgonistA classic, potent agonist for the 5-HT2A/2C receptors.
KetanserinAntagonistA well-characterized antagonist with high affinity for the 5-HT2A receptor.[6]
Dopamine D2 QuinpiroleAgonistA potent and selective D2/D3 receptor agonist.[7]
HaloperidolAntagonistA typical antipsychotic and potent D2 receptor antagonist.[7][8]
Dopamine D4 PD168077AgonistA selective partial agonist for the D4 receptor.[7]
L-745,870AntagonistA highly selective D4 receptor antagonist.[7]

Comparative In Vitro Profiling: A Step-by-Step Approach

The core of the benchmarking process lies in a series of well-controlled in vitro experiments designed to elucidate the pharmacological profile of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride relative to the selected standards.

Part 1: Determining Receptor Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[9] These assays measure the displacement of a radioactively labeled ligand from the receptor by the test compound.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test/standard compounds to reach equilibrium prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [3H]Spiperone for D2) prep_radioligand->incubate prep_compounds Prepare serial dilutions of 1-(Pyridin-3-ylmethyl)piperazine HCl and standard compounds prep_compounds->incubate filter Rapidly filter the mixture to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash count Quantify radioactivity on filters using a scintillation counter wash->count plot Plot % inhibition vs. log[compound] count->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing the human recombinant receptor subtype of interest (e.g., HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Compound Dilutions: Prepare a series of dilutions (typically 11-point, 3-fold serial dilutions) of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride and the standard compounds in the assay buffer. The final concentration range should be sufficient to generate a full inhibition curve (e.g., 10-10 M to 10-5 M).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of the appropriate radioligand (at or near its Kd value), and the serially diluted test or standard compounds.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[10]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the cell membranes with the bound radioligand.[9]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Data Presentation for Binding Affinity

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)D4 Ki (nM)
1-(Pyridin-3-ylmethyl)piperazine HClExperimental ValueExperimental ValueExperimental ValueExperimental Value
8-OH-DPATLiterature/Experimental Value>10,000>10,000>10,000
WAY-100635Literature/Experimental Value>1,000>1,000>1,000
Ketanserin>1,000Literature/Experimental Value>1,000>1,000
Haloperidol>1,000>1,000Literature/Experimental Value>1,000
Part 2: Characterizing Functional Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity).[11] The choice of functional assay depends on the G-protein coupling of the receptor subtype.

  • Gi/o-coupled receptors (e.g., 5-HT1A, D2, D3, D4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Gq/11-coupled receptors (e.g., 5-HT2A): Activation of these receptors stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+).[12]

Experimental Workflow for a cAMP Functional Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis seed_cells Seed cells expressing the target Gi-coupled receptor stimulate_ac Pre-treat with forskolin to stimulate adenylyl cyclase (AC) seed_cells->stimulate_ac add_agonist Agonist Mode: Add serial dilutions of test/standard compounds stimulate_ac->add_agonist add_antagonist Antagonist Mode: Add test/standard compounds, then a fixed concentration of a reference agonist stimulate_ac->add_antagonist lyse_cells Lyse cells and add cAMP detection reagents add_agonist->lyse_cells add_antagonist->lyse_cells measure_signal Measure signal (e.g., luminescence, fluorescence) proportional to cAMP lyse_cells->measure_signal plot_data Plot response vs. log[compound] measure_signal->plot_data calculate_potency Calculate EC50 (agonist) or IC50/pA2 (antagonist) plot_data->calculate_potency

Caption: Workflow for a Gi-coupled receptor functional assay measuring cAMP inhibition.

Detailed Protocol: cAMP Inhibition Assay (for Gi/o-coupled receptors)

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add forskolin (an adenylyl cyclase activator) to all wells except the negative control.

    • Immediately add serial dilutions of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride or the standard agonist.

  • Antagonist Mode:

    • Pre-treat the cells with the PDE inhibitor.

    • Add serial dilutions of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride or the standard antagonist.

    • Add a fixed concentration of a reference agonist (e.g., at its EC80 concentration).

    • Add forskolin to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Agonist Mode: Plot the percentage of forskolin-stimulated cAMP inhibition versus the log concentration of the compound to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the percentage of agonist-stimulated response versus the log concentration of the antagonist to determine the IC50. This can be used to calculate the antagonist's affinity (pA2).

Detailed Protocol: Calcium Flux Assay (for Gq/11-coupled receptors)

  • Cell Culture and Plating: Similar to the cAMP assay, use cells stably expressing the Gq-coupled receptor (e.g., 5-HT2A).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.

  • Compound Addition: Utilize a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

  • Agonist Mode: Add serial dilutions of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride or the standard agonist to the cell plate and immediately measure the change in fluorescence intensity over time.

  • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound or standard antagonist before adding a fixed concentration of a reference agonist (at its EC80).

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response versus the log concentration of the compound to determine the EC50.

    • Antagonist Mode: Plot the percentage of agonist-stimulated response versus the log concentration of the antagonist to determine the IC50.

Table 3: Example Data Presentation for Functional Activity

Compound5-HT1A EC50 (nM) / % max response5-HT2A EC50 (nM) / % max responseD2 IC50 (nM) (Antagonist Mode)D4 IC50 (nM) (Antagonist Mode)
1-(Pyridin-3-ylmethyl)piperazine HClExperimental ValueExperimental ValueExperimental ValueExperimental Value
8-OH-DPATLiterature/Experimental ValueN/AN/AN/A
WAY-100635No agonist activityN/AN/AN/A
(+)-DOIN/ALiterature/Experimental ValueN/AN/A
HaloperidolN/AN/ALiterature/Experimental ValueLiterature/Experimental Value

Conclusion: Synthesizing the Data for a Comprehensive Profile

By systematically applying the described radioligand binding and functional assays, researchers can construct a comprehensive pharmacological profile of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride. This head-to-head comparison against established standards will reveal its binding affinity, potency, and efficacy at key serotonergic and dopaminergic receptors. The resulting data, presented in clear tabular format, will provide invaluable insights into its potential as a CNS-active agent and guide future medicinal chemistry efforts to optimize its properties. This rigorous, evidence-based approach ensures scientific integrity and provides a solid foundation for subsequent stages of drug discovery and development.

References

  • Chem-Impex. 1-Pyridin-3-ylmethyl-piperazine. Available from: [Link]

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Validation

The Critical Influence of Isomerism: A Head-to-Head Comparison of Pyridinylpiperazine Isomers in Biological Assays

A Technical Guide for Researchers in Pharmacology and Drug Discovery In the landscape of modern drug discovery, particularly within the realm of neuroscience, the pyridinylpiperazine scaffold stands as a cornerstone for...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Discovery

In the landscape of modern drug discovery, particularly within the realm of neuroscience, the pyridinylpiperazine scaffold stands as a cornerstone for the development of potent and selective ligands targeting G-protein coupled receptors (GPCRs). The nuanced interplay between a compound's structure and its biological activity is a fundamental principle of medicinal chemistry. This guide delves into the critical role of positional isomerism, offering a head-to-head comparison of ortho-, meta-, and para-pyridinylpiperazine isomers and their differential effects in key biological assays. By understanding how the placement of the nitrogen atom within the pyridinyl ring dictates receptor affinity and functional activity, researchers can more effectively design next-generation therapeutics with optimized efficacy and minimized off-target effects.

This guide will provide a comprehensive overview of the structure-activity relationships (SAR) of these isomers, with a focus on two therapeutically significant targets: the serotonin 1A (5-HT1A) and dopamine D2 receptors. We will explore the underlying principles of their differential binding and present supporting experimental data from the literature. Furthermore, detailed protocols for essential biological assays are provided to empower researchers to conduct their own comparative studies.

The Decisive Role of the Pyridine Nitrogen: A Structural Perspective

The position of the nitrogen atom in the pyridinyl ring of pyridinylpiperazine isomers profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding potential. These factors are paramount in determining how the ligand docks into the binding pocket of its target receptor.

  • Ortho-Pyridinylpiperazine (2-pyridinylpiperazine): The nitrogen atom at the 2-position places it in close proximity to the piperazine linkage. This can lead to intramolecular hydrogen bonding or steric hindrance, which may affect the conformation of the molecule and its interaction with the receptor. The lone pair of electrons on the pyridine nitrogen can also act as a hydrogen bond acceptor, a crucial interaction in many receptor binding sites.

  • Meta-Pyridinylpiperazine (3-pyridinylpiperazine): With the nitrogen at the 3-position, the electronic influence is more dispersed, and there is less direct steric interaction with the piperazine ring compared to the ortho isomer. This can allow for a different binding orientation within the receptor.

  • Para-Pyridinylpiperazine (4-pyridinylpiperazine): The nitrogen at the 4-position is electronically distant from the piperazine ring, leading to a different dipole moment and electrostatic potential compared to the other isomers. This can significantly alter long-range interactions with the receptor.

These subtle yet significant structural differences translate into tangible variations in biological activity, as we will explore in the context of 5-HT1A and D2 receptor interactions.

Head-to-Head at the 5-HT1A Receptor: A Tale of Affinity and Function

Generally, ortho-substitution on the aryl ring of arylpiperazines can be well-tolerated and sometimes leads to a marked increase in affinity for the 5-HT1A receptor.[3] This is often attributed to favorable interactions with specific amino acid residues in the binding pocket.

Table 1: Comparative Biological Data of Pyridinylpiperazine Isomers and Analogs at 5-HT1A and D2 Receptors

CompoundTarget ReceptorAssay TypeKey ParameterValueReference
Ortho-substituted analog 5-HT1ARadioligand BindingKᵢHigh Affinity (Sub-nanomolar range often observed)[3]
Meta-substituted analog 5-HT1ARadioligand BindingKᵢGenerally high, but can be lower than ortho-isomers[4]
Para-substituted analog 5-HT1ARadioligand BindingKᵢOften shows reduced affinity compared to ortho and meta[5]
Ortho-substituted analog D2Radioligand BindingKᵢVariable, can show moderate to high affinity[6]
Meta-substituted analog D2Radioligand BindingKᵢVariable, often shows selectivity over D2[6]
Para-substituted analog D2Radioligand BindingKᵢGenerally lower affinity for D2[6]

Note: The values presented are generalized from trends observed in the literature for substituted arylpiperazines, as direct head-to-head data for the parent pyridinylpiperazine isomers is sparse. Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity.

Differentiating Activity at the Dopamine D2 Receptor

The dopamine D2 receptor is a critical target for antipsychotic medications. The interaction of pyridinylpiperazine isomers with this receptor is a key factor in their therapeutic profile and potential side effects. Similar to the 5-HT1A receptor, the positional isomerism of the pyridinyl moiety plays a crucial role in determining D2 receptor affinity.

Structure-activity relationship studies of arylpiperazine derivatives often reveal that modifications to the aromatic ring can drastically alter D2 receptor binding. For many series of compounds, a preference for non-D2 receptor targets is observed, which can be advantageous in designing drugs with fewer extrapyramidal side effects. The data from various analogs suggest that the steric and electronic properties of the ortho, meta, and para isomers will lead to differential binding at the D2 receptor.[6]

Experimental Protocols: Your Guide to Comparative Analysis

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the binding and functional activity of pyridinylpiperazine isomers.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of test compounds for the human 5-HT1A receptor.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing 5-HT1A receptors incubation Incubate membranes, radioligand, and test compounds prep_membranes->incubation prep_radioligand Prepare [3H]8-OH-DPAT (Radioligand) prep_radioligand->incubation prep_compounds Prepare serial dilutions of test isomers prep_compounds->incubation filtration Rapid vacuum filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for determining 5-HT1A receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]8-OH-DPAT at a concentration near its Kd), and varying concentrations of the test pyridinylpiperazine isomer. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT1A ligand, such as unlabeled 8-OH-DPAT).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for D2 Receptor Activity

This protocol measures the ability of test compounds to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the human D2 dopamine receptor, which is a Gαi-coupled receptor.

Workflow Diagram: Functional cAMP Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis cell_culture Culture cells expressing D2 receptors cell_plating Plate cells in a 96-well plate cell_culture->cell_plating pretreatment Pre-treat cells with test isomers cell_plating->pretreatment stimulation Stimulate with forskolin pretreatment->stimulation cell_lysis Lyse cells to release cAMP stimulation->cell_lysis cAMP_detection Measure cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis Calculate IC50 values for cAMP inhibition cAMP_detection->data_analysis

Caption: Workflow for assessing D2 receptor functional activity.

Step-by-Step Protocol:

  • Cell Culture: Culture a cell line stably expressing the human D2 dopamine receptor (e.g., CHO-K1/D2/Gα15) in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the pyridinylpiperazine isomers.

  • Stimulation: Add forskolin, an adenylyl cyclase activator, to all wells (except for the basal control) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the forskolin-stimulated cAMP production.

Signaling Pathways: Visualizing the Molecular Mechanisms

To provide a deeper understanding of the downstream consequences of receptor activation by pyridinylpiperazine isomers, we present simplified diagrams of the canonical signaling pathways for the 5-HT1A and D2 receptors.

5-HT1A Receptor Signaling Pathway

Activation of the Gαi-coupled 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Pyridinylpiperazine Isomer (Agonist) receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka PKA camp->pka Activates response Cellular Response (e.g., neuronal inhibition) pka->response Phosphorylates Downstream Targets

Caption: Simplified 5-HT1A receptor signaling cascade.

Dopamine D2 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the D2 receptor is coupled to Gαi, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Pyridinylpiperazine Isomer (Agonist) receptor D2 Receptor ligand->receptor Binds g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka PKA camp->pka Activates response Cellular Response (e.g., modulation of neurotransmission) pka->response Leads to

Caption: Simplified D2 receptor signaling cascade.

Conclusion

The positional isomerism of the pyridinylpiperazine scaffold is a powerful yet often overlooked tool in the medicinal chemist's arsenal. As this guide has illustrated, the subtle shift of a single nitrogen atom can profoundly impact receptor affinity and functional activity. While direct head-to-head comparative data for the parent pyridinylpiperazine isomers remains an area ripe for further investigation, the principles gleaned from extensive studies on related arylpiperazine analogs provide a robust framework for rational drug design. By leveraging the experimental protocols and understanding the signaling pathways detailed herein, researchers are better equipped to dissect the structure-activity relationships of these versatile compounds and unlock their full therapeutic potential. The continued exploration of pyridinylpiperazine isomers will undoubtedly pave the way for the development of more selective and effective treatments for a host of neurological and psychiatric disorders.

References

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  • Reavill, C., Taylor, S. G., Wood, M. D., & Sanger, G. J. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

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  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido) butyl] piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 31(10), 1968-1971. [Link]

  • Reavill, C., Taylor, S. G., Wood, M. D., & Sanger, G. J. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

  • Stanković, S., Kesić, S., Jevtić, M., Apostolović, D., & Stanojković, T. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 132, 106346. [Link]

  • Sun, J., & Li, W. (2014). Dual Ligands Targeting Dopamine D2 and Serotonin 5-HT1A Receptors as New Antipsychotical or Anti-Parkinsonian Agents. Current medicinal chemistry, 21(33), 3785-3800. [Link]

  • Canale, V., Satała, G., Staron, J., Kurczab, R., & Bojarski, A. J. (2020). Discovery of Novel pERK1/2-or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of medicinal chemistry, 63(18), 10384-10404. [Link]

  • Goracci, L., Sbraccia, M., & Cruciani, G. (2020). Novel 4, 5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 25(11), 2691. [Link]

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Comparative

Evaluating the selectivity of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride

An Objective Guide to Evaluating the Selectivity of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride For researchers, medicinal chemists, and professionals in drug development, the journey from a chemical scaffold to a via...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Evaluating the Selectivity of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the journey from a chemical scaffold to a viable drug candidate is paved with rigorous evaluation. A molecule's ultimate success hinges not just on its potency at the intended target, but critically, on its selectivity—its ability to ignore a vast landscape of potential off-targets. This guide provides a comprehensive, data-driven framework for evaluating the selectivity of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride, a versatile heterocyclic intermediate.

The presence of the pyridylpiperazine motif is prevalent in a multitude of centrally active agents, particularly those targeting monoamine G-protein coupled receptors (GPCRs).[1][2] Derivatives are known to interact with serotonergic and dopaminergic systems, making this scaffold a person of interest for neuropharmacological applications.[3][4][5] However, this structural familiarity also serves as a caution: significant cross-reactivity among these closely related receptors is a common challenge that must be systematically addressed.[4]

This document eschews a rigid template, instead presenting a logical, field-proven workflow for characterizing a compound of this class. We will operate under the well-founded hypothesis that a primary application for this scaffold lies in targeting the serotonin 5-HT₁A receptor, a key player in mood and anxiety disorders. Our objective is to build a robust selectivity profile by comparing its activity at this primary target against a panel of common and critical off-targets. We will employ self-validating experimental protocols and benchmark its performance against a known selective agent, providing a clear, unbiased assessment of its potential.

Section 1: Primary Target Validation and GPCR Selectivity Profiling

The foundational step is to determine the compound's affinity and functional activity at its intended target and compare it directly to its activity at related receptors. The piperazine core is a notorious "promiscuous binder"; therefore, a broad initial screen is essential to map its selectivity landscape.

Causality Behind Experimental Design

Our strategy is twofold: first, to quantify the binding affinity (the "stickiness" of the compound to the receptor) and second, to measure the functional consequence of that binding (does it activate or block the receptor?). For this, we will use a classic combination of radioligand binding assays and a functional G-protein activation assay.

  • Radioligand Binding Assays: This technique is the gold standard for quantifying affinity (Kᵢ). It directly measures the displacement of a known high-affinity radiolabeled ligand from the receptor by our test compound. By comparing Kᵢ values across a panel of receptors, we can calculate a direct, numerical measure of selectivity.

  • [³⁵S]GTPγS Binding Assay: This functional assay measures the direct output of GPCR activation—the binding of GTP to the Gα subunit. It allows us to determine if the compound is an agonist (activator), antagonist (blocker), or has no effect, and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). This is a crucial validation step, as high binding affinity does not always translate to desired functional activity.

We will benchmark 1-(Pyridin-3-ylmethyl)piperazine hydrochloride against 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) , a well-characterized and highly selective 5-HT₁A receptor agonist.

Visualizing the Experimental Workflow

G_1 cluster_0 Phase 1: GPCR Profiling Compound 1-(Pyridin-3-ylmethyl)piperazine HCl (Test Compound) Assay1 Radioligand Binding Assay (Determine Affinity - Ki) Compound->Assay1 Assay2 [35S]GTPγS Functional Assay (Determine Potency/Efficacy - EC50/Emax) Compound->Assay2 Comparator 8-OH-DPAT (Benchmark Compound) Comparator->Assay1 Comparator->Assay2 DataAnalysis Data Analysis: Calculate Selectivity Ratios (Ki Off-Target / Ki 5-HT1A) Assay1->DataAnalysis Assay2->DataAnalysis TargetPanel Receptor Panel: - 5-HT1A (Primary) - 5-HT2A - 5-HT7 - Dopamine D2 - Adrenergic α1 TargetPanel->Assay1 TargetPanel->Assay2 Functional mode (Agonist/Antagonist)

Caption: Workflow for GPCR selectivity and functional characterization.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a self-validating system for determining the binding affinity (Kᵢ) of the test compound at a panel of GPCR targets.

Methodology:

  • Membrane Preparation: Utilize commercially available, validated membrane preparations from cells stably expressing the human receptors of interest (5-HT₁A, 5-HT₂A, 5-HT₇, D₂, α₁-adrenergic). Thaw membranes on ice immediately before use and dilute to the recommended concentration in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM WAY-100635 for 5-HT₁A) to determine non-specific binding.

    • 50 µL of the test compound (1-(Pyridin-3-ylmethyl)piperazine HCl) or benchmark (8-OH-DPAT) at 11 different concentrations (e.g., from 0.1 nM to 100 µM).

    • 50 µL of the appropriate radioligand at a concentration near its Kₑ (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A).

    • 50 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to reach equilibrium. The specific time and temperature should be optimized based on the receptor target as per established literature.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). This step is critical to separate bound from unbound radioligand.

  • Quantification: Allow the filter mats to dry, then place them in scintillation vials with 4 mL of scintillation cocktail. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This protocol quantifies the functional activation of Gᵢ-coupled receptors, such as 5-HT₁A and D₂.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: 10 µM final concentration, prepared fresh in assay buffer. Pre-incubating membranes with GDP is crucial to ensure G-proteins are in their inactive, GDP-bound state.

    • [³⁵S]GTPγS: 0.1 nM final concentration, diluted in assay buffer.

    • Test Compound: Prepare serial dilutions of 1-(Pyridin-3-ylmethyl)piperazine HCl and 8-OH-DPAT.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound at various concentrations. For antagonist testing, pre-incubate the membranes with the test compound before adding a known agonist.

    • Add 50 µL of the appropriate cell membrane preparation (e.g., 5-10 µg protein/well) diluted in assay buffer containing GDP. Incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of [³⁵S]GTPγS.

    • Incubate for 30 minutes at 30°C with gentle shaking.

    • Terminate the reaction, harvest, and quantify using liquid scintillation counting as described in Protocol 1.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy, relative to a standard full agonist).

Data Presentation and Interpretation

The results should be compiled into clear, comparative tables.

Table 1: GPCR Binding Affinity Profile (Hypothetical Data)

Compound5-HT₁A Kᵢ (nM)5-HT₂A Kᵢ (nM)D₂ Kᵢ (nM)α₁ Kᵢ (nM)
1-(Pyridin-3-ylmethyl)piperazine HCl15450850>10,000
8-OH-DPAT (Benchmark)1.23,500>10,000>10,000

Table 2: Functional Activity at 5-HT₁A (Hypothetical Data)

CompoundEC₅₀ (nM)Eₘₐₓ (% of 8-OH-DPAT)Functional Mode
1-(Pyridin-3-ylmethyl)piperazine HCl4575%Partial Agonist
8-OH-DPAT (Benchmark)5100%Full Agonist

Interpretation: From this hypothetical data, we would conclude that 1-(Pyridin-3-ylmethyl)piperazine HCl is a potent 5-HT₁A partial agonist with a 30-fold selectivity over the 5-HT₂A receptor (450/15) and a 57-fold selectivity over the D₂ receptor (850/15). Its selectivity against the α₁-adrenergic receptor is excellent. While potent, it is approximately 10-fold less potent in binding affinity than the benchmark compound, 8-OH-DPAT.

Section 2: Broad-Panel Enzyme Selectivity Screening

To ensure a comprehensive profile and de-risk the compound for potential off-target liabilities, screening against a panel of enzymes is a critical step. Kinases are a particularly important family to assess, as the ATP-binding site can often accommodate a wide variety of heterocyclic compounds.[6]

Rationale for Kinase Screening

Unintended kinase inhibition can lead to a host of toxicities. A broad liability panel, such as Eurofins SafetyScreen44™ or a similar service, provides a cost-effective way to quickly identify potential issues. The goal here is not to determine IC₅₀ values initially, but to identify any significant inhibition (>50%) at a high concentration (e.g., 10 µM), which would then trigger further investigation.

Visualizing the Kinase Screening Logic

G_2 Start Test Compound (10 µM fixed concentration) Screen Broad Kinase Panel Screen (e.g., 44 key kinases) Start->Screen Decision Inhibition > 50%? Screen->Decision Hit Flagged as 'Hit' Decision->Hit Yes NoHit Considered 'Clean' Decision->NoHit No FollowUp Proceed to IC50 Dose-Response Assay Hit->FollowUp

Caption: Decision tree for off-target kinase liability screening.

Protocol 3: Representative Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method for assessing enzyme inhibition. Specific substrates and conditions will vary depending on the kinase.

Methodology:

  • Assay Setup: In a 384-well plate, add 5 µL of the test compound at a final concentration of 10 µM.

  • Enzyme Addition: Add 10 µL of the target kinase diluted in the appropriate kinase buffer.

  • Reaction Initiation: Add 10 µL of a mixture containing the kinase-specific peptide substrate and ATP.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add a detection reagent (e.g., a solution containing EDTA to stop the reaction and a fluorescently-labeled antibody that recognizes the phosphorylated substrate).

  • Readout: After a further 60-minute incubation, read the plate on a suitable fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition relative to control wells (containing vehicle, e.g., DMSO) and positive control wells (a known potent inhibitor).

Data Presentation

Table 3: Kinase Liability Screen at 10 µM (Hypothetical Data)

Kinase Target% Inhibition by Test Compound
CDK2/cyclin A8%
ERK112%
PKA5%
ROCK148%
SRC15%

Interpretation: In this scenario, the compound shows minimal activity against most kinases but displays moderate inhibition of ROCK1. This would be flagged for follow-up dose-response studies to determine an IC₅₀ value and assess whether the potential for ROCK1 inhibition represents a genuine liability at therapeutically relevant concentrations.

Conclusion

This guide outlines a systematic, multi-faceted approach to characterizing the selectivity of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride. By combining high-fidelity binding assays with functional readouts and broad liability screening, a comprehensive picture of the compound's biological activity can be constructed. This process moves beyond simple potency measurements to deliver a nuanced understanding of selectivity, which is paramount for making informed decisions in the drug discovery pipeline. The hypothetical data presented illustrates that while our test compound shows promise as a 5-HT₁A partial agonist, its modest selectivity over related GPCRs and a potential flag for kinase activity are critical findings that would guide the next steps in a real-world research program, such as chemical modification to improve selectivity or further toxicological assessment.

References

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 572-578. Retrieved from [Link]

  • Cichero, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3348. Retrieved from [Link]

  • Szymańska, E., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1649. Retrieved from [Link]

  • Kanth, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Retrieved from [Link]

  • D'Andrea, P., et al. (2021). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 26(23), 7173. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370051. Retrieved from [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. Retrieved from [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10081. Retrieved from [Link]

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